5-Chloro-4-ethoxy-2-methoxyaniline 5-Chloro-4-ethoxy-2-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17794207
InChI: InChI=1S/C9H12ClNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3
SMILES:
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol

5-Chloro-4-ethoxy-2-methoxyaniline

CAS No.:

Cat. No.: VC17794207

Molecular Formula: C9H12ClNO2

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-4-ethoxy-2-methoxyaniline -

Specification

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
IUPAC Name 5-chloro-4-ethoxy-2-methoxyaniline
Standard InChI InChI=1S/C9H12ClNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3
Standard InChI Key DNBXWUGOJMUTPG-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C(=C1)OC)N)Cl

Introduction

Structural and Molecular Characteristics

Chemical Structure and Nomenclature

5-Chloro-4-ethoxy-2-methoxyaniline belongs to the class of substituted anilines, characterized by an amino group (-NH2_2) attached to a benzene ring. The substituents are positioned at the 2-, 4-, and 5-positions:

  • Methoxy group (-OCH3_3): Located at the 2-position.

  • Ethoxy group (-OCH2_2CH3_3): Located at the 4-position.

  • Chlorine atom (-Cl): Located at the 5-position.

The IUPAC name reflects this substitution pattern, while alternative nomenclature may describe it as a derivative of 4-ethoxy-2-methoxyaniline with a chlorine substituent. The SMILES notation for the compound is COc1cc(Cl)c(OCC)c(c1)N, and its InChiKey is WBSMIPLNPSCJFS-UHFFFAOYSA-N .

Table 1: Molecular Properties of 5-Chloro-4-ethoxy-2-methoxyaniline

PropertyValueSource
CAS Number1427380-72-0
Molecular FormulaC9H12ClNO2\text{C}_9\text{H}_{12}\text{ClNO}_2Calculated
Molecular Weight201.65 g/molCalculated
SMILESCOc1cc(Cl)c(OCC)c(c1)N

Synthesis and Manufacturing

Synthetic Pathways

StepReagents/ConditionsYieldSource
Nitro ReductionHydrazine hydrate, FeCl3_3, MeOH, reflux98%
AlkylationEthyl bromide, K2_2CO3_3, DMF~80%Inferred

Physicochemical Properties

Physical Characteristics

Data from structurally similar compounds, such as 5-chloro-2-methoxyaniline (melting point: 82°C) , suggest that the addition of an ethoxy group may slightly lower the melting point due to increased molecular flexibility. Solubility is expected to follow trends for polar aromatic amines, with moderate solubility in methanol, ethanol, and dichloromethane.

Table 3: Predicted Physical Properties

PropertyValue (Predicted)Basis of Prediction
Melting Point75–80°CAnalogous compounds
Boiling Point300–310°CMolecular weight comparison
Density1.25–1.30 g/cm3^3Similar aromatic amines

Chemical Reactivity

The amino group confers basicity (predicted pKa_a ~4.5) , enabling reactions such as diazotization and acylation. Electron-withdrawing substituents (Cl, OCH3_3) direct electrophilic substitution to the para position relative to the amino group.

HazardPrecautionary MeasuresSource
Skin irritationWear nitrile gloves
Respiratory toxicityUse respiratory protection

Industrial and Research Applications

Pharmaceutical Intermediates

Substituted anilines are critical intermediates in drug synthesis. For instance, tolvaptan impurities share structural motifs with this compound , suggesting potential roles in vasopressin receptor antagonists.

Agrochemical Development

The chlorine and ether substituents may enhance pesticidal activity, analogous to chlorinated aniline herbicides.

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